3-methyl-7-nitro-1H-indazole
CAS No.: 101420-66-0
Cat. No.: VC8189545
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101420-66-0 |
---|---|
Molecular Formula | C8H7N3O2 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | 3-methyl-7-nitro-2H-indazole |
Standard InChI | InChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(11(12)13)8(6)10-9-5/h2-4H,1H3,(H,9,10) |
Standard InChI Key | XOMXIHHVCVSVDM-UHFFFAOYSA-N |
SMILES | CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-] |
Canonical SMILES | CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-] |
Introduction
Chemical and Physical Properties
3-Methyl-7-nitro-1H-indazole exhibits distinct physicochemical characteristics that influence its behavior in synthetic and biological systems. Key properties include:
The nitro group at the seventh position introduces strong electron-withdrawing effects, which modulate the compound’s solubility and reactivity. The methyl group at the third position contributes to steric hindrance, potentially influencing its interactions with biological targets .
Reactivity and Chemical Behavior
The reactivity of 3-methyl-7-nitro-1H-indazole is governed by its functional groups:
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Nitro Group: Facilitates electrophilic substitution reactions at electron-deficient positions, such as the 5- and 4-positions of the indazole ring .
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Methyl Group: Enhances steric effects, potentially hindering reactions at the adjacent N1 position.
A study on 1H-indazole derivatives (PMC9087356) revealed that nitro-substituted indazoles undergo regioselective hydroxylation when treated with formaldehyde in acidic media, forming N1-CH₂OH adducts . For 3-methyl-7-nitro-1H-indazole, similar conditions could lead to functionalization at the N1 position, though the nitro group’s electron-withdrawing nature may reduce nucleophilicity at this site .
Applications
Pharmaceutical Intermediate
Nitroindazoles are pivotal in drug discovery, particularly as scaffolds for kinase inhibitors and antimicrobial agents. While 3-methyl-6-nitro-1H-indazole is documented as an intermediate in pazopanib synthesis , the 7-nitro isomer may exhibit analogous utility in modulating enzymatic activity. For instance, nitro groups in indazoles often enhance binding affinity to biological targets via hydrogen bonding and π-π interactions .
Organic Synthesis
The compound’s nitro and methyl groups enable diverse transformations:
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Reduction: Catalytic hydrogenation could yield 7-amino-3-methyl-1H-indazole, a valuable precursor for heterocyclic compounds.
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Cross-Coupling: Suzuki-Miyaura reactions at the 4- or 5-positions could introduce aryl or heteroaryl groups, expanding structural diversity .
Material Science
Nitroindazoles have been explored in dye synthesis due to their chromophoric properties. The nitro group’s electron-deficient nature allows for conjugation with aromatic systems, enabling applications in photodynamic therapy or organic electronics .
Comparative Analysis with Structural Analogs
The positional isomerism of nitro groups significantly alters physicochemical and biological properties:
Compound | Nitro Position | Melting Point (°C) | LogP | Key Applications |
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3-Methyl-6-nitro-1H-indazole | 6 | 187–188 | 2.30 | Pazopanib synthesis |
3-Methyl-7-nitro-1H-indazole | 7 | Not Reported | 2.30 | Research intermediate |
The 7-nitro isomer’s electron distribution may favor interactions with hydrophobic enzyme pockets, whereas the 6-nitro isomer’s geometry is optimized for pazopanib’s binding site .
Future Directions
Further research should prioritize:
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Synthetic Optimization: Developing scalable routes for 3-methyl-7-nitro-1H-indazole to enhance accessibility.
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Biological Screening: Evaluating its potential as a nitric oxide synthase inhibitor or antimicrobial agent.
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Thermal Analysis: Characterizing melting/boiling points and stability under varying conditions.
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